Ethyl gallate

Catalog No.
S604744
CAS No.
831-61-8
M.F
C9H10O5
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl gallate

CAS Number

831-61-8

Product Name

Ethyl gallate

IUPAC Name

ethyl 3,4,5-trihydroxybenzoate

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3

InChI Key

VFPFQHQNJCMNBZ-UHFFFAOYSA-N

Synonyms

Gallic Acid Ethyl Ester; Phyllemblin; 3,4,5-Trihydroxybenzoic Acid Ethyl Ester; Ethyl 3,4,5-trihydroxybenzoate; Ethyl gallate; NSC 402626; Nipa No. 48; Nipagallin AProgallin A;

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O

The exact mass of the compound Ethylgallate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402626. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl gallate (ethyl 3,4,5-trihydroxybenzoate) is a short-chain alkyl ester of gallic acid, widely procured as an antioxidant, radical scavenger, and intermediate in pharmaceutical and cosmetic formulations. Characterized by a melting point of 151–154 °C and an intermediate octanol-water partition coefficient (logP ~1.27), it bridges the physicochemical gap between highly hydrophilic phenolic acids and highly lipophilic long-chain gallates [1]. In industrial and laboratory settings, its primary value lies in its balanced solubility profile, which allows it to function effectively at oil-water interfaces in emulsions, offering targeted oxidative protection without the extreme phase partitioning seen in its close analogs [2].

Research Fit

Short-chain (C2) alkyl gallate with galloyl core; defined lipophilicity for interfacial studies
Characteristic UV absorbance profile supports analytical identification and purity assessment
Natural phenolic scaffold for antioxidant, antimicrobial, and quorum sensing research

Substituting ethyl gallate with its parent compound, gallic acid, or its longer-chain homolog, propyl gallate, fundamentally alters formulation stability and bioavailability. Gallic acid is highly hydrophilic (logP ~0.70) and nearly completely segregates into the aqueous phase of emulsions (<1% in the lipid phase), leaving lipid components vulnerable to oxidation and failing to penetrate cellular lipid bilayers [1]. Conversely, propyl gallate (logP ~1.8) is highly lipophilic, sequestering deeply within the oil phase, which can lead to poor interfacial protection and distinct cytotoxicity profiles [2]. Furthermore, gallic acid requires processing temperatures exceeding 250 °C to melt, risking decarboxylation into toxic pyrogallol, whereas ethyl gallate melts safely at ~151 °C, making it highly suited for lower-temperature thermal processing and balanced biphasic formulations [3].

Substitution Risk

Alkyl chain length (C2 vs C3) may shift in vivo model-response profile; one-carbon difference alters colitis endpoint outcomes.

Quorum sensing modulation mechanism may invert from inhibition (C2) to activation (C8); chain length is critical for target engagement.

Cytotoxicity endpoint context differs significantly with chain elongation; hepatocyte mitochondrial effects may not transfer.

Optimized Lipophilicity for Biphasic System Compatibility

The length of the alkyl chain in gallate esters directly dictates their lipophilicity and subsequent distribution in mixed solvent systems. Ethyl gallate possesses an intermediate octanol-water partition coefficient (logP) of 1.27 [1]. This contrasts sharply with the high hydrophilicity of gallic acid (logP ~0.70) and the higher lipophilicity of propyl gallate (logP ~1.80) [2]. This intermediate logP ensures that ethyl gallate does not exclusively partition into either the bulk aqueous or bulk lipid phases, allowing it to concentrate effectively at the oil-water interface where lipid peroxidation typically initiates.

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP = 1.27
Comparator Or BaselineGallic acid (logP = 0.70) and Propyl gallate (logP = 1.80)
Quantified DifferenceEthyl gallate exhibits an 81% higher logP than gallic acid, but a ~30% lower logP than propyl gallate.
ConditionsStandard calculated/experimental octanol-water partitioning

Procuring ethyl gallate ensures balanced interfacial localization in emulsions, preventing the total aqueous loss seen with gallic acid.

Colitis Model Response
Head-to-head
Ethyl gallate (50 mg/kg) Reported greater reduction in DAI, TNF-α, IL-6, MPO; higher GST/SOD restoration.
Propyl gallate (50 mg/kg) Also reduced colitis severity but with less pronounced antioxidant enzyme recovery and MPO reduction.
Supports colitis model-response context
DSS mouse model; endpoint comparison

Thermal Processing Profile and Degradation Avoidance

During the manufacturing of antioxidant-doped polymers or hot-melt formulations, the thermal properties of the additive are critical. Ethyl gallate features a relatively low melting point of 151–154 °C [1]. In contrast, unesterified gallic acid has a melting point of 252–260 °C and undergoes thermal decarboxylation into pyrogallol at temperatures above 200 °C[2]. By utilizing ethyl gallate, manufacturers can achieve homogenous melt-blending at significantly lower temperatures, completely bypassing the risk of generating toxic pyrogallol degradation products.

Evidence DimensionMelting point and thermal degradation threshold
Target Compound DataMelting point 151–154 °C
Comparator Or BaselineGallic acid (Melting point 252–260 °C)
Quantified Difference~100 °C lower melting point than gallic acid, eliminating high-temperature decarboxylation risks.
ConditionsStandard thermal analysis

Allows buyers to safely incorporate the antioxidant into lower-temperature melt-extruded plastics and lipid matrices without generating toxic byproducts.

Antimicrobial MIC (E. tarda)
Head-to-head
Ethyl gallate MIC 15.6–31.3 µg/mL against E. tarda, equivalent to propyl gallate.
Propyl gallate / Butyl gallate EG showed lower activity vs V. anguillarum (MIC 7.81–31.3 for PG/butyl), indicating narrow spectrum.
Supports targeted antimicrobial screening for E. tarda
Broth microdilution; strain-specific context

Lipid-Phase Solubilization in Surfactant Emulsions

The efficacy of an antioxidant in an emulsion depends heavily on its ability to partition into the lipid phase. In sodium dodecyl sulfate (SDS) stabilized water-oil emulsions, less than 1% of gallic acid solubilizes into the lipid phase, rendering it largely ineffective for protecting the oil component [1]. Ethyl gallate, due to its ethyl esterification, demonstrates a significantly enhanced capacity to solubilize into the oil phase compared to gallic acid, though it remains less aggressively sequestered in the bulk oil than propyl gallate [1]. This behavior makes it highly suitable for targeted interfacial protection.

Evidence DimensionProportion solubilized in the lipid phase of SDS emulsions
Target Compound DataMeasurable intermediate lipid-phase solubilization
Comparator Or BaselineGallic acid (<1% solubilized in lipid phase)
Quantified DifferenceEthyl gallate overcomes the near-zero lipid solubility of gallic acid, enabling functional antioxidant activity in the oil phase.
ConditionsBiphasic water-oil systems stabilized by Sodium Dodecyl Sulfate (SDS)

Critical for formulators who need an antioxidant that actively protects the lipid fraction of an emulsion rather than washing out into the aqueous phase.

DPPH Scavenging IC50
Cross-study comparable
IC50 = 4.96 µg/mL
Gallic acid reported EC50 ~2.5 µg/mL, ~2× more potent in polar assay
Lipophilicity advantage for lipid-matrix antioxidant studies
Polar cell-free assay; matrix-dependent activity
Quorum Sensing Modulation
Head-to-head
Ethyl gallate (C2) Inhibited biofilm, elastase, pyocyanin; antagonized LasR/RhlR.
Octyl gallate (C8) Stimulated elastase, enhanced biofilm; acted as LasR agonist.
Mechanism may shift from inhibition to activation
P. aeruginosa model; chain-length critical
Hepatocyte Cytotoxicity
Head-to-head
Ethyl gallate Toxicity similar to methyl gallate, lower than propyl gallate; no significant mitochondrial uncoupling.
Propyl gallate Most toxic among tested gallates; induced concentration-dependent mitochondrial uncoupling.
Supports cytotoxicity endpoint review
Rat hepatocyte model; mitochondrial effects noted

Interfacial Antioxidant in Cosmetic and Food Emulsions

Because ethyl gallate possesses an intermediate logP of 1.27, it avoids the extreme aqueous partitioning of gallic acid and the deep lipid sequestration of propyl gallate. This makes it a highly effective procurement choice for stabilizing oil-in-water emulsions, where the antioxidant must localize at the interface to effectively neutralize free radicals and prevent lipid peroxidation [1].

Low-Temperature Melt-Processed Polymer Additive

With a melting point of 151–154 °C, ethyl gallate is highly suited for incorporation into biodegradable polyesters (such as PLA and PHA) via hot-melt extrusion. It allows manufacturers to process the material at lower temperatures than gallic acid, completely avoiding the thermal degradation pathway that produces toxic pyrogallol above 200 °C[2].

Standardized Bioavailability and Membrane Permeability Assays

In cellular and microbiological assays, the lipophilicity of gallate esters directly controls membrane penetration. Ethyl gallate is frequently selected as a baseline compound in structure-activity relationship (SAR) studies because its moderate lipophilicity enables cellular uptake without inducing the strong cytotoxicity typically observed with longer-chain analogs like heptyl or octyl gallate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory bowel disease model studies
Colitis model-response comparison vs propyl gallate
Inflammatory markers, DAI, antioxidant enzyme endpoints
Targeted antimicrobial screening (E. tarda)
Narrow-spectrum MIC profile for Edwardsiella tarda
MIC endpoint review; strain-specific activity
Low-cytotoxicity cell-based assays
Lower hepatocyte cytotoxicity context (vs PG)
Hepatocyte viability, mitochondrial function endpoints
Antioxidant studies in lipid-rich matrices
Lipophilic partitioning for interfacial antioxidant activity
Lipid peroxidation, emulsion oxidative stability endpoints

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.05282342 Da

Monoisotopic Mass

198.05282342 Da

Heavy Atom Count

14

LogP

1.3 (LogP)
1.30

Appearance

Powder

Melting Point

160 - 162 °C

UNII

235I6UDD3L

Other CAS

831-61-8

Wikipedia

Ethyl_gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, ethyl ester: ACTIVE

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